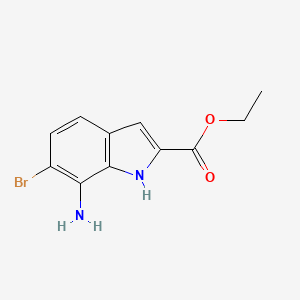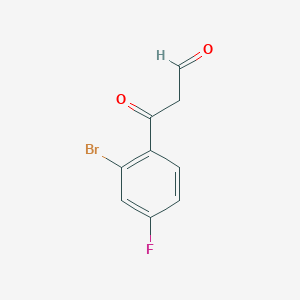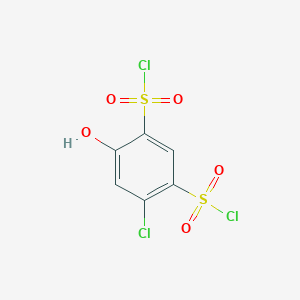
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C6H3Cl3O5S2. It is a derivative of benzene, characterized by the presence of chloro, hydroxy, and disulfonyl dichloride functional groups. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride typically involves the chlorosulfonation of 4-chloro-6-hydroxybenzene. The process includes the following steps:
Purification: The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorosulfonation: Large quantities of 4-chloro-6-hydroxybenzene are subjected to chlorosulfonation using industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale purification techniques such as distillation and crystallization to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and disulfonyl dichloride groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The disulfonyl dichloride groups can be hydrolyzed to form sulfonic acids
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Hydrolysis is typically carried out using water or dilute acids
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and chloro groups into other molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles and electrophiles. The chloro and disulfonyl dichloride groups can undergo nucleophilic substitution, leading to the formation of new covalent bonds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-hydroxybenzene-1,3-disulfonic acid: Similar structure but lacks the dichloride groups.
4-Chloro-6-hydroxybenzene-1,3-disulfonamide: Contains sulfonamide groups instead of dichloride.
4-Chloro-6-hydroxybenzene-1,3-disulfonyl fluoride: Fluoride groups replace the dichloride groups
Uniqueness
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is unique due to its combination of chloro, hydroxy, and disulfonyl dichloride groups, which confer distinct reactivity and functional properties. This makes it particularly useful in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C6H3Cl3O5S2 |
|---|---|
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
4-chloro-6-hydroxybenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C6H3Cl3O5S2/c7-3-1-4(10)6(16(9,13)14)2-5(3)15(8,11)12/h1-2,10H |
InChI-Schlüssel |
MBJBMJXGDNPADH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)S(=O)(=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)

![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)

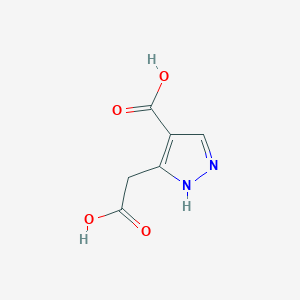
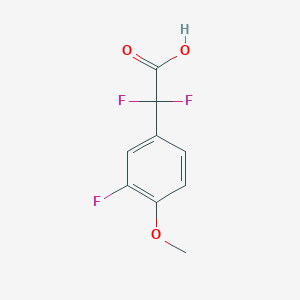

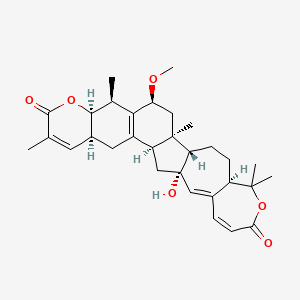

![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
